Ursodeoxycholic acid 3-sulfate

Descripción general

Descripción

Ursodeoxycholic acid 3-sulfate belongs to the class of organic compounds known as monohydroxy bile acids, alcohols, and derivatives . It is an extremely weak basic compound . It is a bile acid used for the treatment of primary biliary cirrhosis (PBC) . It is also effective in dissolving gallstones and in the treatment of cholestatic liver disorders .

Synthesis Analysis

Large-scale production of Ursodeoxycholic acid (UDCA) from chenodeoxycholic acid has been achieved by engineering 7α- and 7β-hydroxysteroid dehydrogenase . A novel synthetic route of producing UDCA was developed through multiple reactions from plant-source deoxyepiandrosterone (DHEA), with a Mistunobu reaction and regioselective allyl oxidation as the key steps . The continuous immobilized enzyme method developed in a study may provide a reference for UDCA synthesis by large-scale CDCA bioconversion .

Molecular Structure Analysis

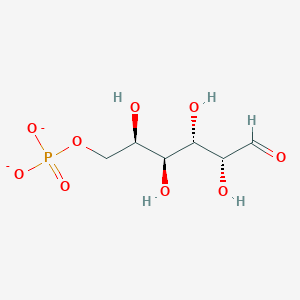

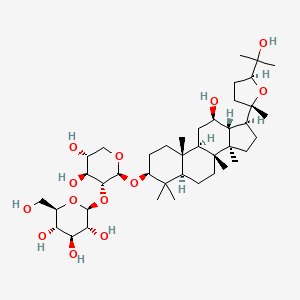

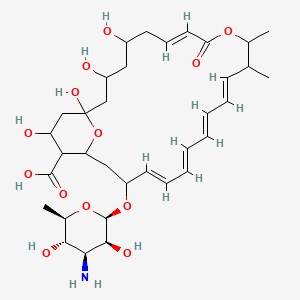

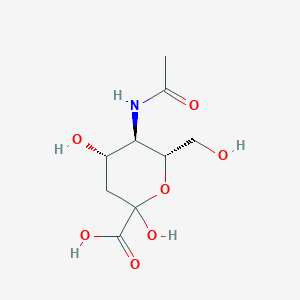

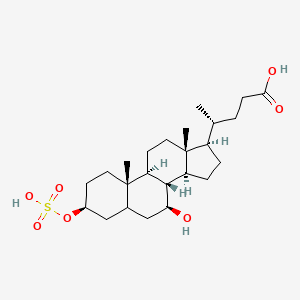

The molecular formula of Ursodeoxycholic acid 3-sulfate is C24H40O7S . Its average mass is 472.635 Da and its monoisotopic mass is 472.249481 Da . It has 10 defined stereocenters .

Chemical Reactions Analysis

Ursodeoxycholic acid (UDCA) and its conjugated metabolites, tauroursodeoxycholic (TUDCA) and glycoursodeoxycholic acid (GUDCA), have been studied using surrogate matrices and protein precipitation method . The oral bioavailability of UDCA in rats was calculated as 15.2% and increased 3.32-fold following the oral administration of UDCA-mixed micelle powder formulation (UDCA-MM) .

Physical And Chemical Properties Analysis

UDCA has low oral bioavailability and pH-dependent solubility and permeability . It is practically insoluble in water (i.e., aqueous solubility of 160 μg/mL) and displays low absorptive permeability . In a pH-modified extended-release formulation of UDCA, the solubility of UDCA was increased to 8 mg/mL with a sustained dissolution for 12 h .

Aplicaciones Científicas De Investigación

1. Site-Specific Delivery to the Colon

Research has demonstrated that the sulfation of ursodeoxycholic acid, particularly at the C-7 position, plays a crucial role in facilitating its delivery to the colon. This sulfation process helps in protecting the molecule from bacterial degradation and inhibits its intestinal absorption. This characteristic is particularly significant because ursodeoxycholic acid acts as a tumor-suppressive agent in the colon. Therefore, its sulfate conjugates may have potential in targeted therapeutic applications for colon-related diseases (Rodrigues et al., 1995).

2. Metabolic Pathways and Detection

A study developed a sensitive enzyme-linked immunosorbent assay (ELISA) to measure the total amount of ursodeoxycholic acid 3-sulfates in human urine. This research is important as it helps in understanding the metabolic pathways of ursodeoxycholic acid, especially its sulfation, which is considered a major metabolic route. Such assays are crucial for clinical applications and understanding the metabolic behavior of the compound in the human body (Kobayashi et al., 2000).

3. Therapeutic Applications in Chronic Liver Diseases

Ursodeoxycholic acid's various forms, including its sulfates, have been studied for their therapeutic applications in chronic liver diseases. It has been observed to have cytoprotective, anti-apoptotic, immunomodulatory, and choleretic effects. These effects contribute to its role in prolonging survival in diseases like primary biliary cirrhosis and improving biochemical parameters in other cholestatic disorders (Trauner & Graziadei, 1999).

4. Role in Bile Acid and Bile Lipid Composition

Studies on ursodeoxycholic acid and its sulfates have explored their effects on bile acid and bile lipid composition in patients with conditions like cholesterol gallstones. These insights are crucial for understanding the role of such compounds in managing and treating gallstone-related conditions (Stiehl et al., 1978).

Mecanismo De Acción

UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It reduces the cholesterol fraction of biliary lipids . UDCA inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . UDCA increases bile acid flow and promotes the secretion of bile acids .

Safety and Hazards

When handling Ursodeoxycholic acid 3-sulfate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15?,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMOBEGYTDWMIG-ROKSHQGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursodeoxycholic acid 3-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ursodeoxycholic acid 3-sulfate | |

CAS RN |

68780-73-4 | |

| Record name | Ursodeoxycholic acid 3-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.